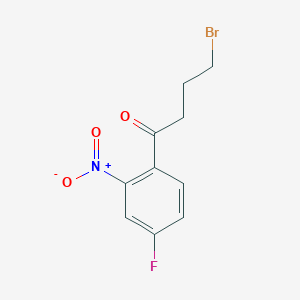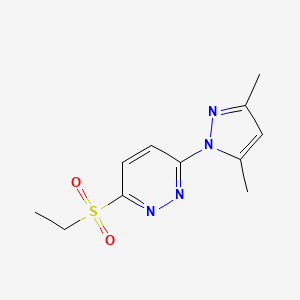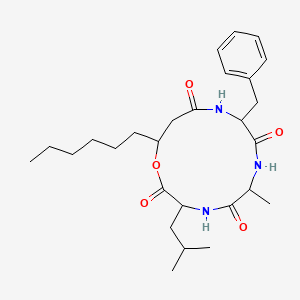![molecular formula C16H16F2O3 B14515282 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol CAS No. 62575-22-8](/img/structure/B14515282.png)
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a phenyl group substituted at the 3-position The phenyl group is further substituted with a 2,4-difluorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-difluorophenoxybenzene intermediate, which can be synthesized through a nucleophilic aromatic substitution reaction. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with butane-1,3-diol to yield the final product. The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
Applications De Recherche Scientifique
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the 2,4-difluorophenoxy group can enhance its binding affinity and specificity towards these targets, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol: Similar structure but with chlorine atoms instead of fluorine.
3-[4-(2,4-Dimethoxyphenoxy)phenyl]butane-1,3-diol: Similar structure but with methoxy groups instead of fluorine.
3-[4-(2,4-Dinitrophenoxy)phenyl]butane-1,3-diol: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
62575-22-8 |
|---|---|
Formule moléculaire |
C16H16F2O3 |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
3-[4-(2,4-difluorophenoxy)phenyl]butane-1,3-diol |
InChI |
InChI=1S/C16H16F2O3/c1-16(20,8-9-19)11-2-5-13(6-3-11)21-15-7-4-12(17)10-14(15)18/h2-7,10,19-20H,8-9H2,1H3 |
Clé InChI |
RIWZRKVKIIDTKY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)



![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)





![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

